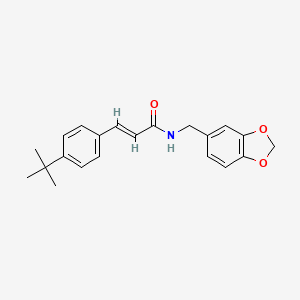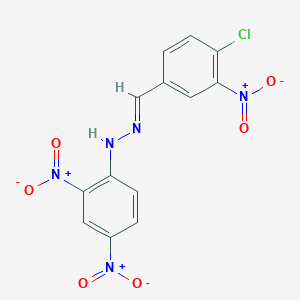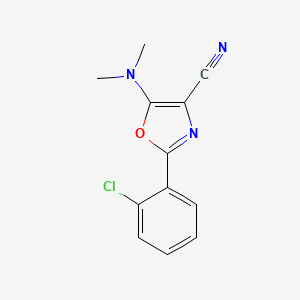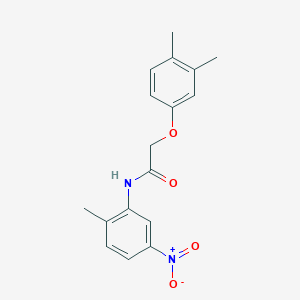
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-tert-butylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-tert-butylphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BDDAB, and its chemical formula is C24H26N2O3. BDDAB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.
作用機序
The mechanism of action of BDDAB is not fully understood, but it is thought to work by inhibiting certain enzymes and receptors in the body. BDDAB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. BDDAB has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
BDDAB has a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. BDDAB has been shown to have anti-inflammatory effects, and has been used to treat a variety of inflammatory conditions, including arthritis and asthma. BDDAB has also been shown to have anti-cancer effects, and has been used to treat a variety of cancers, including breast cancer and lung cancer.
実験室実験の利点と制限
BDDAB has several advantages for lab experiments. It is relatively easy to synthesize, and is readily available from chemical suppliers. BDDAB is also stable under a variety of conditions, making it easy to handle and store. However, there are also several limitations to using BDDAB in lab experiments. One limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BDDAB. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another area of research is to explore its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need for more studies on the toxicity and safety of BDDAB, particularly at higher concentrations. Overall, BDDAB is a promising compound for scientific research, and has the potential to lead to the development of new drugs and therapies.
合成法
BDDAB can be synthesized using a variety of methods, including the reaction of 3-(4-tert-butylphenyl)acrylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine. Other methods include the reaction of 3-(4-tert-butylphenyl)acrylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine hydrochloride, or the reaction of 3-(4-tert-butylphenyl)acryloyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine.
科学的研究の応用
BDDAB has been extensively studied for its potential applications in scientific research. One of the most promising applications of BDDAB is in the development of new drugs. BDDAB has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-tert-butylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)17-8-4-15(5-9-17)7-11-20(23)22-13-16-6-10-18-19(12-16)25-14-24-18/h4-12H,13-14H2,1-3H3,(H,22,23)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWVQCINXTEQM-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)
![cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
![3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5750779.png)

![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)


![2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)
